molecular formula C18H18N2O3S2 B3008490 {(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid CAS No. 309242-67-9

{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid

Cat. No. B3008490
CAS RN: 309242-67-9
M. Wt: 374.47
InChI Key: WOANOBPXYMWGAU-QKPPEBSVSA-N
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Description

{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

  • Some derivatives of this compound have been synthesized as potential antifungal agents. A study found that {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid notably inhibited the growth of various Candida species and Trichosporon asahii (Doležel et al., 2009).

Aldose Reductase Inhibition

  • This class of compounds, specifically (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, has shown potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. One of the derivatives was identified as significantly more effective than the clinical drug epalrestat (Kučerová-Chlupáčová et al., 2020).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis and structural characterization of related thiazolidine derivatives, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Zidar et al., 2009).

Anticancer and Anti-Inflammatory Properties

  • Novel derivatives synthesized from this compound have been evaluated for their anticancer and anti-inflammatory activities. For instance, certain derivatives showed moderate antitumor activity on colon cancer cell lines and promising antiexudative effects in animal models (Lozynskyi et al., 2015).

Thermodynamic and Conformational Studies

  • The compound has been studied for its thermodynamic properties and conformational structures, especially in the context of indoline dyes for solar cells. This research provides insights into the stability and synthesis reactions of various conformers (Baryshnikov et al., 2010).

Antimicrobial Activity

  • Derivatives of this compound have exhibited significant antimicrobial activity against a range of bacterial, mycobacterial, and fungal species. Structure-activity relationship studies have identified key factors influencing their antimicrobial efficacy (Krátký et al., 2017).

Protein Kinase Inhibition

  • New derivatives of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and shown to inhibit protein kinase DYRK1A. This indicates potential applications in treating neurological and oncological disorders (Bourahla et al., 2021).

properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-18(2)11-6-4-5-7-12(11)19(3)14(18)9-8-13-16(23)20(10-15(21)22)17(24)25-13/h4-9H,10H2,1-3H3,(H,21,22)/b13-8-,14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOANOBPXYMWGAU-QKPPEBSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\C(=O)N(C(=S)S3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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